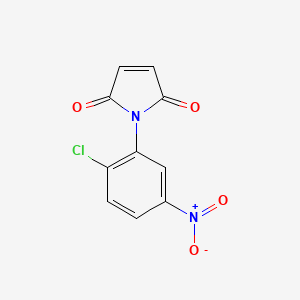

1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

1-(2-Chloro-5-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a substituted phenyl ring at the 1-position. The phenyl substituents include a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position.

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNHAZNLUBZQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 313069-92-0) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial and anticancer properties.

- Molecular Formula : C10H5ClN2O4

- Molecular Weight : 252.61 g/mol

- SMILES Notation : [O-]N+c1ccc(Cl)c(c1)N2C(=O)C=CC2=O

Anticancer Properties

Research has indicated that pyrrole derivatives can exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines. A notable case involves derivatives of pyrrole that have been synthesized to target tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways. These compounds showed promising results in inhibiting tumor growth in vivo and were able to form stable complexes with ATP-binding sites on these receptors .

Antibacterial Activity

The antibacterial efficacy of this compound has been suggested through its structural similarities to other known antibacterial agents. Compounds with similar nitrophenyl and chlorinated structures have shown activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Study 1: Anticancer Activity

In a study focusing on the synthesis of pyrrole derivatives, one compound demonstrated an IC50 value of approximately against colon cancer cell lines such as HCT-116 and SW-620. The compound's mechanism was linked to its interaction with the lipid bilayer of cell membranes, suggesting potential for further development as an antitumor agent .

Study 2: Antibacterial Efficacy

Another investigation evaluated the antibacterial properties of pyrrole derivatives similar to this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from to . This highlights the potential application of such compounds in treating bacterial infections .

Comparative Analysis Table

| Compound Name | Activity Type | MIC/IC50 Values | Target Pathway/Mechanism |

|---|---|---|---|

| 1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole | Anticancer | EGFR/VEGFR inhibition | |

| Pyrrole Derivative A | Antibacterial | Disruption of bacterial cell wall | |

| Pyrrole Derivative B | Anticancer | IC50 | Interaction with lipid bilayer |

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related pyrrolidine-2,5-dione derivatives described in the provided evidence. Key differences in substituents, physical properties, and reactivity are highlighted.

Structural and Electronic Differences

Table 1: Structural Comparison of Pyrrolidine-2,5-Dione Derivatives

- Electronic Effects: The target compound’s nitro group is a strong EWG, reducing electron density on the phenyl ring and increasing electrophilicity. This contrasts with the methoxy group in the third compound (C₁₂H₁₀ClNO₃), which is electron-donating and activates the ring toward electrophilic substitution .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

- T91’s Spectral Features :

- The ¹H NMR spectrum shows aromatic protons (δ 7.22–7.39) and a maleimide-derived proton (δ 6.43). The mass spectrometry confirms the molecular ion ([M+H]⁺ = 338.2), consistent with its triarylmethane structure .

- The absence of nitro-group signals in T91’s NMR suggests distinct electronic environments compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.